molecular formula C3H5N5O2S B13808513 5-(Vinylsulfamido)-tetrazole

5-(Vinylsulfamido)-tetrazole

Cat. No.: B13808513
M. Wt: 175.17 g/mol
InChI Key: UPJOATMRHXHFPC-UHFFFAOYSA-N
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Description

5-(Vinylsulfamido)-tetrazole: is a compound that features a tetrazole ring substituted with a vinylsulfamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Vinylsulfamido)-tetrazole typically involves the reaction of a tetrazole derivative with a vinylsulfamido precursor. One common method is the sulfonylation of tetrazole with vinylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

5-(Vinylsulfamido)-tetrazole: undergoes various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The sulfonamide group can be reduced to the corresponding amine.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are used for epoxidation.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles like amines or thiols can react with the tetrazole ring under basic conditions.

Major Products

The major products formed from these reactions include epoxides, amines, and substituted tetrazoles, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(Vinylsulfamido)-tetrazole: has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme inhibition and protein interactions.

    Industry: It can be used in the production of polymers and other advanced materials due to its reactive vinyl group.

Mechanism of Action

The mechanism by which 5-(Vinylsulfamido)-tetrazole exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The vinylsulfamido group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The tetrazole ring can also participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

5-(Vinylsulfamido)-tetrazole: can be compared with other similar compounds such as:

    Vinyl sulfonamides: These compounds share the vinylsulfamido group but lack the tetrazole ring, making them less versatile in terms of reactivity and binding interactions.

    Tetrazole derivatives: Compounds with different substituents on the tetrazole ring may have varying chemical properties and applications.

The uniqueness of This compound lies in its combination of the vinylsulfamido group and the tetrazole ring, providing a balance of reactivity and stability that is advantageous for various applications.

Properties

Molecular Formula

C3H5N5O2S

Molecular Weight

175.17 g/mol

IUPAC Name

N-(2H-tetrazol-5-yl)ethenesulfonamide

InChI

InChI=1S/C3H5N5O2S/c1-2-11(9,10)6-3-4-7-8-5-3/h2H,1H2,(H2,4,5,6,7,8)

InChI Key

UPJOATMRHXHFPC-UHFFFAOYSA-N

Canonical SMILES

C=CS(=O)(=O)NC1=NNN=N1

Origin of Product

United States

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